N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of 2-methyl-4-oxo-3,4-dihydroquinazoline from anthranilic acid and formamide. This intermediate is then reacted with 4-aminophenylcyclohexanecarboxamide under specific conditions to yield the final product . Industrial production methods often employ green chemistry approaches, such as microwave-induced synthesis, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common reagents used in these reactions include formic acid, aniline thiocarbamate salts, and isatoic anhydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide is unique due to its specific structure and biological activities. Similar compounds include:
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-23-20-10-6-5-9-19(20)22(27)25(15)18-13-11-17(12-14-18)24-21(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUIHYBLBKTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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